molecular formula C6H2Cl2N2S B2937981 2,4-Dichlorothieno[3,4-D]pyrimidine CAS No. 36948-21-7

2,4-Dichlorothieno[3,4-D]pyrimidine

Cat. No.: B2937981
CAS No.: 36948-21-7
M. Wt: 205.06
InChI Key: FUFRGBBMQQJFMJ-UHFFFAOYSA-N
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Description

2,4-Dichlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by its two chlorine atoms attached to the thieno[3,4-D]pyrimidine ring system, which makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorothieno[3,4-D]pyrimidine typically involves the chlorination of thieno[3,4-D]pyrimidine derivatives. One common method includes the reaction of 2-amino-4-chlorothiophene with cyanogen bromide, followed by cyclization and chlorination steps. The reaction conditions often involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as solvents, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorothieno[3,4-D]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include substituted thieno[3,4-D]pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

2,4-Dichlorothieno[3,4-D]pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorothieno[3,4-D]pyrimidine is unique due to its specific ring structure, which combines both thieno and pyrimidine moieties.

Properties

IUPAC Name

2,4-dichlorothieno[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFRGBBMQQJFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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